molecular formula C24H17ClFN3O B2753078 1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 932488-64-7

1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2753078
CAS RN: 932488-64-7
M. Wt: 417.87
InChI Key: TXIRGWBXRXYAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H17ClFN3O and its molecular weight is 417.87. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorophores and Biological Systems

Quinoline derivatives, including structures similar to "1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline", are known for their efficiency as fluorophores. These compounds are extensively used in biochemistry and medicine to study biological systems due to their sensitive and selective properties. Their potential as antioxidants and radioprotectors is also noteworthy, underlining their significance in scientific research aimed at understanding and improving health outcomes (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial and Antiviral Activities

Research has shown that derivatives of pyrazolo[3,4-b]quinoline exhibit antimicrobial and antiviral activities. These findings suggest the potential of such compounds in developing new treatments or interventions against microbial and viral infections (Kumara et al., 2016).

Enhanced Synthesis Techniques

The synthesis of pyrazolo[3,4‐b]quinolines, including those containing a naphthyridine moiety, has been improved significantly through microwave-assisted synthesis techniques. These advancements not only speed up the reaction rates compared to conventional methods but also improve the yields of the desired products (Mogilaiah et al., 2003).

Anticancer Potential

Among the most promising applications of quinoline derivatives is their potential in cancer treatment. Specific derivatives have been identified as high-affinity antagonists at certain receptor sites, showing promise in the development of novel anticancer drugs. This highlights the critical role of these compounds in advancing cancer research and therapy options (Macleod et al., 1995).

Molecular Dynamics and Docking Studies

Recent studies have also focused on the molecular structure, dynamics, and docking analyses of quinoline derivatives. These investigations are crucial for understanding the interactions at the molecular level, which can inform the design of more effective pharmaceutical agents with potential anticancer activity (Abad et al., 2021).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O/c1-14-3-8-17(11-21(14)25)29-24-19-12-18(30-2)9-10-22(19)27-13-20(24)23(28-29)15-4-6-16(26)7-5-15/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIRGWBXRXYAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)F)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

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